molecular formula C12H13BrO2 B14044335 6-Bromo-2,2-dimethylchroman-4-carbaldehyde

6-Bromo-2,2-dimethylchroman-4-carbaldehyde

Cat. No.: B14044335
M. Wt: 269.13 g/mol
InChI Key: JSIRSHPTXDIQNL-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylchroman-4-carbaldehyde is a chemical compound that belongs to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a formyl group at the 4th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde typically involves the bromination of 2,2-dimethylchroman-4-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures higher yields and better control over reaction conditions. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylchroman-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine or sodium hydride.

Major Products Formed

    Oxidation: 6-Bromo-2,2-dimethylchroman-4-carboxylic acid.

    Reduction: 6-Bromo-2,2-dimethylchroman-4-methanol.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,2-dimethylchroman-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The presence of the bromine atom and the formyl group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the formyl group.

    2,2-Dimethylchroman-4-carbaldehyde: Similar structure but lacks the bromine atom.

    6-Chloro-2,2-dimethylchroman-4-carbaldehyde: Similar structure but has a chlorine atom instead of bromine.

Uniqueness

6-Bromo-2,2-dimethylchroman-4-carbaldehyde is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde

InChI

InChI=1S/C12H13BrO2/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3

InChI Key

JSIRSHPTXDIQNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)C=O)C

Origin of Product

United States

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